molecular formula C8H7N3O3 B1431673 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260386-18-2

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1431673
CAS No.: 1260386-18-2
M. Wt: 193.16 g/mol
InChI Key: BJTMAZBBFMOCIT-UHFFFAOYSA-N
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Description

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a nitro-substituted pyrrolopyridine derivative with a fused bicyclic scaffold. This compound belongs to the pyrrolo[2,3-b]pyridine family, characterized by a pyrrole ring fused to a pyridine ring at the 2,3- and 3,2-positions, respectively.

Properties

IUPAC Name

6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-14-8-6(11(12)13)4-5-2-3-9-7(5)10-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTMAZBBFMOCIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C=CNC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material Preparation

The synthesis usually begins with a pyrrolo[2,3-b]pyridine derivative lacking substituents at positions 5 and 6. The core heterocycle can be constructed via known methods such as cyclization of appropriate aminopyridine precursors.

Methoxylation at Position 6

  • Method: Electrophilic aromatic substitution or nucleophilic aromatic substitution can be employed depending on the starting material.
  • Typical Conditions:
    • Use of methanol or methoxide sources under acidic or basic catalysis.
    • Alternatively, methylation of a hydroxy precursor at position 6 using methyl iodide and a base such as sodium hydride in tetrahydrofuran (THF).
  • Considerations: Protection of the pyrrole nitrogen may be necessary to avoid side reactions.

Nitration at Position 5

  • Method: Regioselective nitration using a nitrating mixture, commonly concentrated nitric acid and sulfuric acid.
  • Typical Conditions:
    • Low temperature (0°C to 5°C) to control the rate and selectivity.
    • Monitoring to avoid over-nitration or oxidation of the heterocyclic ring.
  • Outcome: Selective introduction of the nitro group at the 5-position adjacent to the methoxy substituent.

Purification and Characterization

  • Purification: Silica gel chromatography and recrystallization are standard to isolate the target compound with high purity.
  • Characterization:
    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm substitution patterns.
    • High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
    • X-ray crystallography may be used to confirm regiochemistry if crystals are obtainable.

Comparative Data Table of Preparation Steps

Step Reagents / Conditions Purpose Notes
Starting material prep Aminopyridine derivatives, cyclization Construct pyrrolo[2,3-b]pyridine core Requires controlled ring closure
Methoxylation NaH, MeI in THF or methanol with catalyst Introduce methoxy at position 6 May require N-protection of pyrrole N
Nitration HNO₃ / H₂SO₄ at 0–5°C Introduce nitro group at position 5 Low temperature to ensure regioselectivity
Purification Silica gel chromatography, recrystallization Isolate pure compound Critical for removing side products
Characterization ¹H/¹³C NMR, HRMS, X-ray crystallography Confirm structure and purity Ensures correct substitution pattern

Research Findings and Optimization Notes

  • Regioselectivity: The nitration step is highly sensitive; low temperatures and controlled acid concentrations are essential to achieve selective nitration at position 5 without affecting the methoxy group or the pyrrole nitrogen.
  • Protection Strategies: Protecting the pyrrole nitrogen (e.g., tosylation) during functionalization steps can improve yields and reduce side reactions, as demonstrated in related pyrrolo[2,3-b]pyridine derivatives.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and NMR monitoring during reactions help optimize reaction times and prevent overreaction or decomposition.
  • Scale-up Considerations: Industrial synthesis may incorporate continuous flow reactors and automated systems to improve efficiency, reproducibility, and safety, especially during nitration.
  • Analytical Characterization: The NH proton in pyrrolo[2,3-b]pyridines typically appears as a broad singlet near δ 11.8 ppm in ¹H NMR, useful for confirming the core structure. HRMS confirms the presence of nitro and methoxy substituents by characteristic molecular ion peaks.

Chemical Reactions Analysis

Types of Reactions: 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 6-methoxy-5-amino-1H-pyrrolo[2,3-b]pyridine .

Scientific Research Applications

Cancer Research

One of the most promising applications of 6-methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is its potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial targets in various cancers. Research indicates that this compound can modulate cellular processes such as proliferation and apoptosis by inhibiting specific kinases involved in these signaling pathways. For instance, studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 and MCF-7 breast cancer cells .

The compound has shown a range of biological activities beyond its anticancer properties. Its derivatives have been investigated for their potential as:

  • Antimicrobial agents : Various studies have explored the antimicrobial efficacy of this compound and its metal complexes, revealing promising results against different bacterial strains .
  • Analgesic properties : Research has indicated that modifications to the structure can yield compounds with notable analgesic effects, making them candidates for pain management therapies .

Pharmacological Insights

The pharmacological profile of this compound includes:

  • Anticonvulsant activity : Certain derivatives have been shown to possess anticonvulsant properties, suggesting potential applications in treating epilepsy .
  • Anti-inflammatory effects : The compound's ability to inhibit inflammatory pathways positions it as a candidate for developing anti-inflammatory drugs .

Synthesis of Derivatives

This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the development of various derivatives through multi-step synthetic processes. These derivatives can be tailored for specific biological activities or chemical properties, enhancing their utility in research and industry.

Methodologies

Common synthetic routes involve:

  • Multi-step organic reactions : Techniques such as cross-coupling reactions and condensation reactions are employed to create functionalized derivatives from this compound.
  • Continuous flow reactors : Industrial applications may utilize advanced methods like continuous flow reactors to improve efficiency and yield during synthesis.

Case Studies

StudyFocusFindings
FGFR InhibitionDemonstrated that this compound derivatives effectively inhibit FGFR activity with promising IC50 values.
Anticancer ActivityEvaluated cytotoxicity against ovarian and breast cancer cell lines; highlighted moderate cytotoxic effects with selective toxicity.
Antimicrobial EvaluationInvestigated Schiff bases derived from this compound; revealed strong antimicrobial activity against various pathogens.

Mechanism of Action

The mechanism of action of 6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. The compound binds to the ATP-binding site of FGFRs, preventing their activation and subsequent signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

3-Nitro-5-aryl-pyrrolo[2,3-b]pyridines

Compounds such as 3-nitro-5-phenyl-1H-pyrrolo[2,3-b]pyridine (6a) and 5-(4-fluorophenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine (6b) () highlight the impact of nitro group placement. Compared to 6-methoxy-5-nitro derivatives:

  • Reactivity : The nitro group at position 3 (vs. 5) enhances electrophilicity, facilitating reduction to amines for downstream functionalization (e.g., N-acylation in compounds 8a-h ) .
  • Synthetic Yields : Suzuki-Miyaura couplings for 3-nitro-5-aryl derivatives achieve high yields (84–96%) under Pd(PPh₃)₄ catalysis .
6-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS: 896722-53-5)

This analog () lacks the nitro group but shares the 6-methoxy substituent. Key differences include:

  • Molecular Weight : 148.16 g/mol (vs. ~209 g/mol for 6-methoxy-5-nitro, estimated).

Heterocyclic Variations

Thieno[2,3-b]pyridines ()

Replacement of the pyrrole ring with thiophene (e.g., thieno[2,3-b]pyridine derivatives) introduces sulfur-based electronics:

  • Aromaticity : Thiophene’s lower aromaticity compared to pyrrole may reduce stability but improve π-π stacking in molecular interactions.
  • Synthetic Routes: Thieno derivatives often require multi-step sequences involving formamide or thiourea intermediates .
Furo[2,3-b]pyridines ()

Furan-based analogs (e.g., furo[2,3-b]pyridines) exhibit:

  • Oxygen Sensitivity : The furan oxygen increases susceptibility to oxidation compared to pyrrolo/pyridine systems.

Functional Group Diversity

5-Bromo-pyrrolo[2,3-b]pyridines ()

Bromine at position 5 (e.g., 5-bromo-1H-pyrrolo[2,3-b]pyridine ) enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig):

  • Reactivity : Bromine’s leaving-group ability contrasts with nitro’s electron-withdrawing effects, directing different reaction pathways .
  • Applications : Bromo derivatives serve as intermediates for drug candidates (e.g., kinase inhibitors) .
Carboxylate and Carbonitrile Derivatives ()
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS: 1000340-86-2) has a cyano group at position 5, enhancing dipole interactions .
  • Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS: 849067-96-5) introduces ester functionality, useful for prodrug strategies .

Biological Activity

6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a methoxy group at the 6th position and a nitro group at the 5th position. Its molecular formula is C8H8N2O3C_8H_8N_2O_3 with a molecular weight of 180.16 g/mol. The presence of these functional groups is crucial for its biological activity.

This compound exhibits its biological effects primarily through inhibition of specific molecular targets involved in tumorigenesis. Research indicates that compounds within this class can inhibit fibroblast growth factor receptors (FGFRs), which are critical in various cancer pathways.

Key Mechanisms:

  • FGFR Inhibition : Compounds similar to this compound have shown potent inhibitory activity against FGFR1, FGFR2, and FGFR3, suggesting potential use in targeted cancer therapies .
  • Phosphodiesterase Inhibition : Some derivatives demonstrate selective inhibition of phosphodiesterase 4B (PDE4B), impacting inflammatory pathways and potentially offering therapeutic benefits in diseases characterized by excessive inflammation .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anticancer agent.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
FGFR Inhibition Potent inhibition of FGFR1, FGFR2, FGFR3
Cytotoxicity Induces apoptosis in cancer cell lines
PDE4B Inhibition Selective inhibition leading to reduced TNF-α release
Antimicrobial Activity Exhibits activity against Staphylococcus aureus

Case Studies

Several studies have investigated the efficacy of this compound in preclinical settings:

  • In Vitro Cancer Studies : A study reported that this compound significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis. The IC50 values indicated strong potency against these cells, making it a candidate for further development in cancer therapy .
  • Inflammation Models : Another research effort demonstrated that derivatives could effectively reduce pro-inflammatory cytokine release from macrophages exposed to lipopolysaccharides, indicating potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the pyrrolo[2,3-b]pyridine structure can significantly affect biological activity. For instance:

  • The introduction of different substituents at the nitrogen or carbon positions can enhance receptor binding affinity and selectivity.
  • The nitro group at the 5-position is essential for maintaining biological activity and enhancing solubility.

Table 2: SAR Insights

Substituent PositionModificationEffect on Activity
5Nitro groupEssential for potency
6Methoxy groupEnhances solubility
VariousNitrogen substitutionsAlters receptor selectivity

Q & A

Q. Why do catalytic hydrogenation yields vary across studies for nitro-to-amine conversion?

  • Methodological Answer :
  • Catalyst activation (e.g., Raney Ni pre-washed with H₂O) and H₂ pressure (1–3 atm) critically affect efficiency.
  • Monitor reaction progress via TLC or in situ IR to optimize time (3–4 h typically) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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6-Methoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.